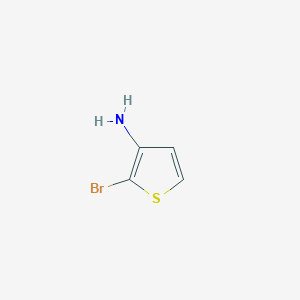

2-Bromothiophen-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJZUEJIVBSRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544658 | |

| Record name | 2-Bromothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-13-2 | |

| Record name | 2-Bromothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromothiophen-3-amine: Properties, Synthesis, and Spectroscopic Characterization

Abstract: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including neuroleptics and anti-inflammatory agents.[1] 2-Bromothiophen-3-amine is a functionalized derivative that serves as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of three distinct functional handles—a primary amine, a carbon-bromine bond, and the thiophene ring—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, and potential reactivity of this compound. It is intended for researchers, chemists, and professionals in drug development who may utilize this compound in synthetic and medicinal chemistry programs.

Molecular Structure and Identifiers

This compound features a thiophene ring substituted at the C2 and C3 positions with a bromine atom and an amino group, respectively. The juxtaposition of the electron-donating amine and the electron-withdrawing (by induction) but sterically bulky bromine atom dictates the molecule's electronic and steric properties, influencing its reactivity and spectroscopic profile.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1803590-15-9 (for hydrochloride salt) | Sigma-Aldrich |

| Molecular Formula | C₄H₄BrNS | PubChem[2] |

| Molecular Weight | 178.05 g/mol (free base) / 214.51 g/mol (HCl salt) | PubChem[2], Sigma-Aldrich |

| Canonical SMILES | C1=CSC(=C1N)Br | PubChem[2] |

| InChI | InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 | PubChem[2] |

| InChIKey | JZJZUEJIVBSRKR-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

Experimental data for the free base form of this compound is not extensively documented in publicly available literature. However, data for its hydrochloride salt and predictions based on its structure provide valuable insights.

| Property | Value | Notes and References |

| Physical Form | Solid (as hydrochloride salt). | Sigma-Aldrich |

| Melting Point | Not available. | Related compounds like 2-bromothiophene have a melting point of -10 °C.[3] The amine functionality and ability to form salts suggest a significantly higher melting point for the title compound. |

| Boiling Point | Not available. | Likely to decompose upon heating at atmospheric pressure. The parent 2-bromothiophene boils at 149-151 °C.[3][4] |

| Solubility | Immiscible in water (predicted for free base). | The hydrochloride salt is expected to have higher aqueous solubility. |

| XLogP3 (Predicted) | 2.2 | Prediction suggests moderate lipophilicity.[2] |

| Purity | Typically available at >95%. | Sigma-Aldrich |

| Storage | Store at room temperature, keep dry and cool. | Recommended for the hydrochloride salt to ensure stability. |

Anticipated Spectroscopic Profile

A detailed spectroscopic analysis is crucial for structure verification and purity assessment. Based on the principles of NMR, IR, and MS, the following spectral characteristics are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple.

-

Thiophene Protons (H-4, H-5): Two doublets are anticipated in the aromatic region (~6.5-7.5 ppm). These protons form an AX spin system, and their coupling constant (J) should be characteristic of ortho-coupling in a thiophene ring.

-

Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange, a key diagnostic test for N-H protons.[5]

-

-

¹³C NMR: Four distinct signals for the thiophene ring carbons are expected.

-

C2 (C-Br): This carbon will be significantly influenced by the attached bromine and is expected to appear in the range of 100-115 ppm.

-

C3 (C-N): The carbon attached to the amino group will be shielded and is predicted to be in the 140-150 ppm range.

-

C4 & C5: These carbons will appear in the typical aromatic region for thiophenes, around 120-130 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine functionality.

-

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[5][6][7]

-

N-H Bending (Scissoring): A characteristic absorption is anticipated around 1580-1650 cm⁻¹.[6]

-

C-N Stretching: Aromatic amines typically show a strong C-N stretching band in the 1250-1335 cm⁻¹ region.[6]

-

C-Br Stretching: This vibration typically appears in the fingerprint region, often below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. A key feature will be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will display two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion.

-

Fragmentation: The primary fragmentation pathway for aliphatic amines is typically α-cleavage.[8] For aromatic amines, fragmentation is more complex, but loss of HCN or H₂CN from the ring is a common pathway.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three functional components: the nucleophilic primary amine, the C-Br bond suitable for cross-coupling, and the aromatic thiophene ring.

-

Basicity: The amino group is basic, readily forming salts like the commercially available hydrochloride. Its basicity is modulated by the thiophene ring.

-

Stability: The compound is stable under normal storage conditions, particularly as a salt. It may be sensitive to light and air as a free base, a common characteristic of aromatic amines.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]

Key Synthetic Transformations

This molecule is an ideal substrate for building molecular complexity. The amine and bromide can be reacted selectively, or in sequence, to generate diverse libraries of compounds.

-

Reactions at the Amine: The primary amine can undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, alkylation, and reductive amination.[10]

-

Reactions at the Bromine: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to form new C-C, C-N, or C-O bonds. For these reactions, protection of the amine group (e.g., as a Boc-carbamate) may be necessary to prevent interference with the catalyst.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-bromo-3-nitrothiophene.

Materials:

-

2-bromo-3-nitrothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-bromo-3-nitrothiophene (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux. Slowly add concentrated HCl (approx. 4-5 eq) dropwise via an addition funnel. The reaction is exothermic. Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature, then place in an ice bath. Carefully basify the mixture by the slow addition of concentrated NaOH solution until the pH is >10. The tin salts will precipitate.

-

Extraction: Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Safety and Handling

Safety is paramount when handling any chemical. The following information is derived from supplier safety data for the hydrochloride salt.

-

Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structure makes it a highly valuable intermediate in several areas:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used as a fragment for screening against biological targets.

-

Combinatorial Chemistry: It serves as an excellent scaffold for generating libraries of diverse thiophene derivatives for high-throughput screening. The sequential or orthogonal reactivity of the amine and bromide groups allows for the systematic exploration of chemical space.

-

Synthesis of Bioactive Molecules: The 2-aminothiophene core is present in numerous drugs. [1]This building block provides a direct entry point for synthesizing analogues of known drugs like the neuroleptic olanzapine or the anti-inflammatory tinoridine, potentially leading to new chemical entities with improved properties. [1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-BROMO-N-(TIOPHEN-3-YL-METILEN)-ANILINE. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C4H4BrNS). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.

-

ChemBK. (2024). 3-Bromothiophene. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96875895, (2S)-1-(5-bromothiophen-3-yl)propan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Aminomethyl)-2-bromothiophene. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57247583, 2-Bromo-3-ethylpent-2-en-1-amine. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. PubChemLite - this compound hydrochloride (C4H4BrNS) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.ca [fishersci.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Bromothiophen-3-amine: A Definitive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromothiophen-3-amine is a heterocyclic compound of significant interest as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. Its precise structural elucidation is paramount for ensuring the integrity of downstream applications. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an authoritative reference for researchers, offering predictive insights and detailed experimental protocols to facilitate unambiguous characterization.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound incorporates a thiophene ring substituted with a bromine atom at the C2 position and an amine group at the C3 position. The electronegativity and electronic effects of these substituents—the electron-withdrawing inductive effect of bromine and the electron-donating mesomeric effect of the amine group—create a distinct electronic environment that governs the molecule's spectroscopic signature. This guide will deconstruct the expected outcomes for ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a robust framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the placement and environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two doublets for the aromatic protons on the thiophene ring and a broad singlet for the amine protons.

-

Thiophene Ring Protons (H-4 and H-5): The protons at the C4 and C5 positions are adjacent and will exhibit coupling to each other, appearing as two distinct doublets. H-5 is adjacent to the sulfur atom and H-4 is adjacent to the amine-bearing carbon. We predict H-5 to be slightly downfield from H-4.

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a single, broad peak.[1] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a key confirmatory test.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the four unique carbon atoms of the thiophene ring.

-

C2 (Carbon-bearing Bromine): This carbon is directly attached to the highly electronegative bromine atom, which will cause a significant downfield shift. However, the heavy atom effect of bromine can also lead to signal broadening.

-

C3 (Carbon-bearing Amine): The attachment to nitrogen will shift this carbon downfield. Typical shifts for carbons bonded to an amine group are in the 37-45 ppm range for aliphatic systems, but will be further downfield in this aromatic context.[2]

-

C4 and C5: These carbons will appear in the typical aromatic region for thiophenes (approximately 120-130 ppm). Their precise shifts are influenced by the electronic effects of the adjacent substituents.

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | 6.8 - 7.0 | Doublet (d) | 120 - 125 |

| H-5 | 7.1 - 7.3 | Doublet (d) | 125 - 130 |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet (s) | N/A |

| C2-Br | N/A | N/A | 110 - 115 |

| C3-NH₂ | N/A | N/A | 145 - 150 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Set spectral width to cover 0-12 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Set spectral width to cover 0-200 ppm. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds using proton decoupling.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

Visualization: Molecular Structure for NMR Assignment

Caption: Labeled structure of this compound for NMR peak assignment.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the amine N-H bonds and the thiophene ring vibrations.

Predicted IR Absorption Bands

-

N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching vibrations. The presence of two peaks in this region is a definitive indicator of a primary amine.[5]

-

N-H Bending (Scissoring): A strong absorption is expected in the 1580-1650 cm⁻¹ range due to the in-plane scissoring vibration of the -NH₂ group.[3]

-

C-N Stretching: Aromatic amines show a strong C-N stretching band between 1250-1335 cm⁻¹.[3]

-

Aromatic C-H Stretching: A peak above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponds to the C-H stretching of the thiophene ring.

-

C=C Ring Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretch is typically found in the fingerprint region, often between 500-600 cm⁻¹, and may be difficult to assign definitively.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium-Strong |

| 3300 - 3400 | N-H Symmetric Stretch | Medium-Strong |

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Strong |

| 1400 - 1600 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1250 - 1335 | Aromatic C-N Stretch | Strong |

| 600 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Label significant peaks with their wavenumbers.

Visualization: IR Analysis Workflow

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₄H₄BrNS. Due to the presence of one nitrogen atom, the nominal molecular weight will be an odd number (the Nitrogen Rule).[6] The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₄H₄⁷⁹BrNS]⁺ and one for [C₄H₄⁸¹BrNS]⁺ at M and M+2, respectively. The monoisotopic mass is approximately 176.9 g/mol .[7]

-

Major Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation.[8] Common fragmentation patterns for amines and halogenated aromatics suggest the following possibilities:

-

α-Cleavage: Cleavage of a bond adjacent to the amine is a common pathway for aliphatic amines, but less so here.[6][9]

-

Loss of Br•: Fragmentation via the loss of a bromine radical (·Br) would result in a significant peak at m/z corresponding to [M-Br]⁺.

-

Loss of HCN: Aromatic amines can undergo ring cleavage to lose a molecule of hydrogen cyanide (HCN), resulting in a peak at m/z corresponding to [M-27]⁺.

-

Data Summary: Predicted Mass Spectrum Fragments

| m/z (approx.) | Proposed Fragment | Notes |

| 177 / 179 | [C₄H₄BrNS]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 bromine isotope pattern. |

| 98 | [C₄H₄NS]⁺ | Loss of ·Br radical from the molecular ion. |

| 150 / 152 | [C₃H₂BrS]⁺ | Loss of HCN from the molecular ion. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate positive ions and induce fragmentation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak cluster (M⁺ and M+2). Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The NMR data provides the precise C-H framework, the IR spectrum confirms the presence of the primary amine functional group, and the mass spectrum establishes the molecular weight, elemental composition (via isotopic patterns), and fragmentation behavior. Together, these three analytical methods provide a self-validating system that can unambiguously confirm the structure and purity of this compound, a critical requirement for its use in research and drug development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Indian Association for the Cultivation of Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Retrieved from [Link]

-

The Boffin. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. NIST WebBook. Retrieved from [Link]

-

Chemistry, University of Wisconsin-Platteville. (n.d.). Amine infrared spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C4H4BrNS). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Aminomethyl)-2-bromothiophene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). ((2-Bromothiophen-3-yl)methylene)bis(trimethylsilane) - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ChemRxiv. (2021, October 25). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed Central. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound hydrochloride (C4H4BrNS) [pubchemlite.lcsb.uni.lu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

Navigating the Nuances of 2-Bromothiophen-3-amine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

The integrity of starting materials is a cornerstone of successful research and development. In the realm of medicinal chemistry and materials science, halogenated thiophenes serve as versatile building blocks. Among these, 2-Bromothiophen-3-amine is a key intermediate, valued for its unique electronic and structural properties. However, its utility is intrinsically linked to its stability. This guide provides an in-depth exploration of the factors governing the stability of this compound, offering field-proven insights and actionable protocols to ensure its long-term viability in the laboratory.

The Chemical Profile of this compound: Understanding Inherent Reactivity

This compound possesses a distinct chemical architecture that dictates its reactivity and, consequently, its stability. The molecule integrates a thiophene ring, substituted with both a bromine atom and an amine group. This combination gives rise to specific electronic effects that must be understood to predict and prevent degradation.

The electron-rich thiophene ring, coupled with the electron-donating amine group, makes the molecule susceptible to oxidative processes. The primary amine is a focal point for degradation, as aromatic amines are known to be sensitive to air and light, often leading to the formation of colored impurities through oxidation. The presence of the bromine atom can also influence the reactivity of the thiophene ring.

While specific, peer-reviewed degradation pathway studies for this compound are not extensively published, we can infer likely degradation routes based on the known chemistry of aromatic amines and thiophenes. The primary degradation concerns are:

-

Oxidation of the Amine Group: Exposure to atmospheric oxygen can lead to the formation of nitroso, nitro, and ultimately polymeric, highly colored byproducts. This process can be accelerated by light and the presence of metal ions.

-

Polymerization: The inherent reactivity of the amine and the thiophene ring can lead to self-condensation or polymerization reactions, especially under elevated temperatures or in the presence of acidic or basic impurities.

Given these inherent tendencies, strict adherence to proper storage and handling protocols is paramount to preserving the compound's purity and ensuring the reproducibility of experimental results.

Best Practices for Storage: A Multi-Faceted Approach

The preservation of this compound hinges on a triad of controlled conditions: temperature, atmosphere, and containment. While the free amine's specific storage data is limited, recommendations for its hydrochloride salt and related bromothiophenes provide a strong foundation for best practices.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Atmosphere | Incompatible Materials |

| This compound | 2-8°C (Refrigerated) | Inert (Argon or Nitrogen) | Strong oxidizing agents, strong bases, strong reducing agents[1] |

| This compound hydrochloride | Room temperature, keep dry and cool | Dry | Not specified, but general amine salt precautions apply |

| 2-Bromothiophen | 2-8°C[2] | Not specified, but inert is recommended | Strong oxidizing agents, strong bases, strong reducing agents[1] |

| 2-Bromothiophene-3-carbaldehyde | ≤ -20°C (Frozen)[3] | Not specified, but inert is recommended | Strong oxidizing agents, strong bases[3] |

Based on this comparative data and the chemical nature of the free amine, the following storage protocol is recommended for this compound:

Experimental Protocol: Long-Term Storage of this compound

-

Container Selection: Utilize an amber glass vial with a PTFE-lined cap to protect the compound from light. Ensure the vial is clean and dry before use.

-

Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, for at least 30 seconds to displace any air. This is a critical step to prevent oxidation.

-

Sealing: Tightly seal the vial to ensure an airtight closure. For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution against moisture and air ingress.

-

Temperature Control: Store the sealed vial in a refrigerator at 2-8°C.[2] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation. For aliquots intended for frequent use, storage at 2-8°C is appropriate, while the bulk material should remain in long-term, undisturbed refrigerated storage.

-

Labeling: Clearly label the container with the compound name, date of receipt/synthesis, and storage conditions.

Handling with Precision: Minimizing Exposure and Contamination

The stability of this compound can be compromised during handling. Adherence to a strict handling protocol is as crucial as maintaining optimal storage conditions.

Experimental Protocol: Safe Handling of this compound

-

Inert Atmosphere Handling: Whenever possible, handle the compound in an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line or a nitrogen-flushed glove bag to minimize exposure to air and moisture.

-

Rapid Weighing: If handling in the open is unavoidable, perform weighing and transfer operations as quickly as possible. Have all necessary equipment and reagents prepared in advance to minimize the compound's exposure time.

-

Use of Appropriate Tools: Use clean, dry spatulas and weighing boats. Avoid metal spatulas if there is a concern about metal-catalyzed degradation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Immediate Resealing: After dispensing the required amount, immediately re-flush the container with an inert gas and securely reseal it before returning it to its designated storage location.

Monitoring Stability: A Proactive Approach

Regularly assessing the purity of this compound is essential to ensure its suitability for use. A combination of visual inspection and analytical techniques can provide a comprehensive picture of its stability.

-

Visual Inspection: A pure sample of this compound should be a light-colored solid. The development of a yellow, brown, or black discoloration is a clear indicator of degradation, likely due to oxidation and/or polymerization.

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing the purity of the compound. The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting impurities. A stability-indicating HPLC method can be developed to quantify the parent compound and any degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide both separation and identification.

-

Logical Framework for Handling and Storage

The decision-making process for the appropriate handling and storage of this compound can be visualized as a logical workflow.

Caption: Decision workflow for handling and storing this compound.

Conclusion: Upholding Integrity Through Vigilance

This compound is a valuable reagent whose utility is directly proportional to its purity. By understanding its inherent chemical sensitivities and implementing rigorous storage and handling protocols, researchers can safeguard its integrity. A proactive approach, incorporating controlled storage environments, inert atmosphere techniques, and regular purity assessments, will ensure the reliability of this important building block in the pursuit of scientific innovation.

References

- Kao Chemicals. (2021). SAFETY DATA SHEET - TERTIARY FATTY AMINES.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromothiophene-3-carbaldehyde.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromothiophene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromothiophene.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3-methylthiophene.

-

National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]

- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 2-Bromothiophen-3-amine for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile building block for synthesizing novel drug candidates targeting conditions from cancer to leishmaniasis.[3][4][5] Within this critical class of molecules, 2-Bromothiophen-3-amine stands out as a key intermediate, offering strategically placed functional groups—a nucleophilic amine and a synthetically versatile bromine atom—poised for diverse chemical transformations.

For the researcher or drug development professional, the success of a synthesis campaign hinges on the quality and reliable supply of such starting materials. This guide provides an in-depth technical overview of the commercial availability of this compound, offering field-proven insights into sourcing, quality control, and handling to ensure the integrity of your research and development pipeline.

Chemical Identity and Commercial Forms

A critical first step in procurement is precise chemical identification. Ambiguity in nomenclature can lead to costly errors. This compound is most commonly available commercially as its hydrochloride salt, which enhances stability and shelf-life. Researchers should pay close attention to the CAS number to distinguish between the salt and the free base, as well as its isomers.

| Property | This compound hydrochloride |

| Structure | (Image of this compound hydrochloride structure) |

| Synonyms | 2-Bromo-3-aminothiophene HCl |

| CAS Number | 1803590-15-9[6] |

| Molecular Formula | C₄H₅BrNS · HCl |

| Molecular Weight | 214.51 g/mol |

| Appearance | Typically an off-white to brown solid |

Note: The isomeric 3-Bromothiophen-2-amine (CAS: 774492-91-0) is also commercially available and should not be confused with the target compound.[7]

Commercial Availability & Key Suppliers

This compound hydrochloride is available from a range of fine chemical suppliers, catering to needs from discovery-scale (milligrams) to process development (kilograms). When selecting a supplier, factors such as batch-to-batch consistency, purity specifications, and the quality of accompanying documentation (e.g., Certificate of Analysis) are paramount.

| Supplier | Product Name | CAS No. | Typical Purity | Available Quantities |

| Sigma-Aldrich | This compound hydrochloride | 1803590-15-9 | Not specified | 100 mg, 250 mg, 1 g |

| J&K Scientific | This compound hydrochloride | 1803590-15-9 | Not specified | Inquire |

| ChemicalBook | This compound | N/A | Varies | Varies by supplier[8] |

| BLD Pharm | 3-Bromothiophen-2-amine hydrochloride | 2109805-90-3 | ≥97% | 1 g, 5 g, 25 g |

Note: The table reflects the most readily available form, the hydrochloride salt. The free base may be available through custom synthesis requests.

Synthesis and Impurity Profile: A Chemist's Perspective

Understanding the synthetic origin of a starting material is not merely academic; it provides crucial insights into the potential impurity profile, which can dramatically impact subsequent reactions and biological assays. While specific proprietary synthesis routes vary, a common approach involves the regioselective functionalization of a thiophene precursor.

A plausible synthetic pathway could involve the bromination of a protected 3-aminothiophene or the amination of a 2,3-dibromothiophene intermediate. The choice of reagents and reaction conditions dictates the potential impurities.

Caption: High-level logic for the synthesis of this compound.

Common Impurities to Consider:

-

Isomeric Impurities: Over-bromination or non-selective reactions can lead to dibrominated thiophenes or the presence of isomeric bromothiophene amines (e.g., 3-bromo-2-aminothiophene).[7]

-

Starting Materials: Residual unreacted precursors.

-

Solvents and Reagents: Trace amounts of solvents or reagents used during synthesis and purification.[9][10]

Quality Control and Verification: A Self-Validating System

A trustworthy protocol relies on a self-validating system. For chemical procurement, this means independently verifying the quality of the material received. The supplier's Certificate of Analysis (CoA) is the starting point, but understanding the methods used is key.

Essential QC Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides a primary assessment of purity by revealing the presence of organic impurities.

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound by separating it from non-volatile impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., N-H and C-Br bonds).

Caption: Recommended internal quality control workflow for incoming starting materials.

The Role of this compound in Drug Discovery

The strategic value of this molecule lies in its identity as a versatile chemical scaffold. The 2-aminothiophene core acts as a pharmacophore that can be elaborated upon to create libraries of compounds for screening against various biological targets.

Caption: Logical flow from chemical building block to therapeutic candidate.

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or acetylenic groups. Simultaneously, the amine group can be readily acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. This dual functionality empowers medicinal chemists to rapidly generate structural diversity around the thiophene core, a key strategy in modern drug discovery.[5][11]

Safety, Handling, and Storage

Substituted aminothiophenes require careful handling. While a specific Safety Data Sheet (SDS) for this compound hydrochloride should always be consulted, data from closely related compounds indicate the following precautions are prudent:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Hazards: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its commercial availability, primarily as the hydrochloride salt, provides researchers with access to a privileged scaffold essential for the synthesis of next-generation therapeutics. By applying rigorous standards in supplier selection, performing diligent in-house quality control, and adhering to strict safety protocols, scientists can leverage the full potential of this versatile building block, ensuring the integrity and success of their drug discovery programs.

References

-

Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: ResearchGate URL: [Link]

-

Title: 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry Source: PubMed URL: [Link]

-

Title: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry Source: ResearchGate URL: [Link]

-

Title: 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL: [Link]

-

Title: this compound hydrochloride | 1803590-15-9 Source: J&K Scientific LLC URL: [Link]

-

Title: Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene Source: Pre-print server, potentially ChemRxiv or similar URL: [Link]

- Title: Method for synthesizing 2-bromothiophene - CN102363614A Source: Google Patents URL

- Title: Preparation method for 2-bromothiophene - CN103819449A Source: Google Patents URL

-

Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: ScienceDirect URL: [Link]

- Title: The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - CN101591328A Source: Google Patents URL

-

Title: An efficient synthesis of N-substituted 3-nitrothiophen-2-amines Source: Beilstein Journals URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

-

Title: A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion Source: Journal of the American Chemical Society URL: [Link]

-

Title: 2-Bromothiophene | C4H3BrS | CID 13851 Source: PubChem URL: [Link]

-

Title: 2-Bromo-3-butylthiophene | C8H11BrS | CID 15354891 Source: PubChem URL: [Link]

-

Title: 2-BROMOETHYLAMINE HYDROBROMIDE For Synthesis Source: Loba Chemie URL: [Link]

-

Title: 3-Bromothiophene | C4H3BrS | CID 13383 Source: PubChem URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 774492-91-0|3-Bromothiophen-2-amine|BLD Pharm [bldpharm.com]

- 8. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]

- 10. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular and Electronic Properties of 2-Bromothiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of 2-Bromothiophen-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, its unique arrangement of a bromine atom and an amino group on the thiophene ring imparts distinct chemical reactivity and potential for forming complex molecular architectures. This document will delve into the structural characteristics, electronic landscape, and synthetic considerations of this molecule, offering valuable insights for its application in research and development.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of substituents onto the thiophene ring allows for the fine-tuning of its physicochemical properties, leading to compounds with tailored functionalities. This compound, with its electron-withdrawing bromine atom and electron-donating amino group, presents a fascinating case study in the interplay of electronic effects on a compact aromatic scaffold. The strategic placement of these functional groups makes it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutic agents and organic electronic materials.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is to establish its precise structure and identity.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₄BrNS

-

Molecular Weight: 178.05 g/mol

Optimized Molecular Geometry

Due to the limited availability of experimental crystallographic data for this compound, its molecular geometry is best understood through computational modeling. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules with high accuracy. Based on studies of similar substituted thiophenes, the following estimations can be made for the key bond lengths and angles.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Justification and Comparative Insights |

| Bond Lengths (Å) | ||

| C2-Br | ~1.88 Å | The C-Br bond length in aromatic systems is influenced by the electronic nature of the ring. |

| C2-C3 | ~1.38 Å | This bond will exhibit partial double-bond character typical of an aromatic system. |

| C3-N | ~1.40 Å | The C-N bond length is shorter than a typical single bond due to the delocalization of the nitrogen lone pair into the thiophene ring. |

| C-S | ~1.72 Å | The C-S bond lengths in the thiophene ring are characteristic of this heterocyclic system. |

| Bond Angles (°) | ||

| S-C2-C3 | ~111° | The internal angles of the five-membered thiophene ring are influenced by the substituents. |

| C2-C3-N | ~125° | The presence of the bulky bromine atom and the amino group will likely cause some steric hindrance, influencing the exocyclic bond angles. |

| C-N-H | ~109.5° | The geometry around the nitrogen of the amino group is expected to be trigonal pyramidal. |

Note: These values are estimations based on computational studies of structurally related molecules and should be confirmed by experimental data when available.

The planarity of the thiophene ring is a key feature, though slight distortions may occur due to the presence of the substituents.

Electronic Properties: A Tale of Two Substituents

The electronic nature of this compound is dictated by the opposing electronic effects of the bromine atom and the amino group. The bromine atom is inductively electron-withdrawing, while the amino group is a strong π-electron donor through resonance. This push-pull electronic arrangement has profound implications for the molecule's reactivity and its potential applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions.

-

HOMO: The HOMO of this compound is expected to be primarily localized on the thiophene ring and the nitrogen atom of the amino group. The electron-donating nature of the amino group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

-

LUMO: The LUMO is anticipated to have significant contributions from the antibonding orbitals of the thiophene ring and the C-Br bond. The electron-withdrawing bromine atom lowers the energy of the LUMO, increasing the molecule's propensity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's stability and its potential use in organic electronics. A smaller HOMO-LUMO gap generally correlates with higher reactivity and potential for charge transfer.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Increased nucleophilicity and susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Increased electrophilicity and ability to act as an electron acceptor. |

| HOMO-LUMO Gap | Moderate | A balance between stability and reactivity, suggesting potential for use in organic semiconductors. |

| Dipole Moment | Significant | The opposing electronic nature of the substituents will create a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

Electron Density Distribution

The electron density map of this compound would visually represent the electronic effects of the substituents. A higher electron density would be expected around the nitrogen atom and delocalized across the thiophene ring, while a lower electron density would be found in the vicinity of the electronegative bromine atom. This distribution of charge dictates the regioselectivity of chemical reactions.

Below is a conceptual representation of the electron density distribution.

Caption: Conceptual electron density map of this compound.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound presents a strategic challenge due to the need for regioselective functionalization of the thiophene ring.

Synthetic Strategies

A plausible synthetic route would involve a multi-step process, likely starting with a pre-functionalized thiophene. One potential pathway could be:

-

Nitration of 2-Bromothiophene: The brominated starting material directs the incoming nitro group primarily to the 5-position and to a lesser extent to the 3-position. Separation of the 2-bromo-3-nitrothiophene isomer would be a critical step.

-

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

An alternative approach could involve the direct amination of a 2,3-dibromothiophene, though this would likely lead to a mixture of products requiring careful separation.

Caption: A potential synthetic pathway for this compound.

Key Reactivity Insights

The dual functionality of this compound makes it a valuable intermediate for a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this reaction is generally less facile on electron-rich aromatic rings.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 2-position.

-

Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization, providing further avenues for molecular elaboration.

The interplay between the electron-donating amino group and the electron-withdrawing bromine atom will influence the regioselectivity of these reactions.

Experimental and Computational Methodologies

A robust understanding of this compound requires a combination of experimental and computational techniques.

Experimental Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound. The chemical shifts of the thiophene ring protons and carbons will be influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching and bending vibrations of the primary amine, as well as the C-Br and C-S stretching vibrations.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Computational Modeling

-

Density Functional Theory (DFT): As previously mentioned, DFT calculations are invaluable for predicting the optimized geometry, electronic properties (HOMO, LUMO, electron density), and vibrational frequencies of the molecule. The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for such systems is the B3LYP functional with a 6-311G(d,p) basis set.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its unique electronic and structural features make it a compelling target for further investigation in the fields of medicinal chemistry and materials science. Future research should focus on developing efficient and scalable synthetic routes to this compound and exploring its reactivity in a broader range of chemical transformations. Furthermore, detailed experimental and computational studies are needed to fully elucidate its electronic properties and to guide the design of novel molecules with enhanced functionalities. The insights provided in this guide serve as a foundation for these future endeavors, paving the way for the discovery of new applications for this versatile heterocyclic compound.

References

Sources

potential reactivity of 2-Bromothiophen-3-amine functional groups

An In-Depth Technical Guide to the Reactivity of 2-Bromothiophen-3-amine Functional Groups

Authored by a Senior Application Scientist

Abstract

This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is dictated by the nuanced reactivity of its three key components: the electron-rich thiophene ring, the nucleophilic 3-amino group, and the versatile 2-bromo substituent. This guide provides an in-depth analysis of the molecule's electronic landscape and explores the reactivity of each functional group. We will delve into the underlying mechanisms of key transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Architecture of this compound

The reactivity of this compound is a direct consequence of the electronic interplay between the thiophene ring, the amino group, and the bromine atom. The thiophene ring is an aromatic, electron-rich heterocycle.[1] The lone pair of electrons on the sulfur atom participates in the π-system, enhancing its electron density.

The 3-amino group, a potent electron-donating group, further enriches the thiophene ring through resonance. This heightened electron density significantly influences the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the 2-bromo substituent is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these electronic effects governs the molecule's overall reactivity profile.

Reactivity of the 3-Amino Group

The 3-amino group in this compound exhibits characteristic nucleophilic and basic properties, which are pivotal in a variety of synthetic transformations.

Nucleophilicity and Basicity

3-Aminothiophene derivatives are known to be highly nucleophilic, exhibiting enamine-like character.[2] This heightened nucleophilicity makes the amino group readily available for reactions with a wide range of electrophiles. While the pKa of 3-aminothiophene is comparable to aniline, its reactivity is often more pronounced due to the electronic contribution of the thiophene ring.[2]

Acylation and Alkylation

The nucleophilic nature of the 3-amino group allows for straightforward acylation and alkylation reactions. These transformations are fundamental for introducing diverse functional groups and building molecular complexity.

Experimental Protocol: N-Acylation of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Diazotization

Primary aromatic amines, including this compound, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4] The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions.

Workflow for Diazotization and Subsequent Functionalization

Caption: Diazotization of this compound and subsequent transformations.

Reactivity of the 2-Bromo Group

The bromine atom at the 2-position of the thiophene ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5] 2-Bromothiophene derivatives are widely used in Suzuki couplings to introduce aryl, heteroaryl, or vinyl substituents.[6][7][8][9][10][11]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to obtain the coupled product.

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14][15] While this compound already possesses an amino group, this methodology can be applied to related bromothiophene derivatives to introduce a variety of primary or secondary amines.[16]

Logical Relationship of Cross-Coupling Reactions

Caption: Versatility of the 2-bromo group in cross-coupling reactions.

Metal-Halogen Exchange

The 2-bromo group can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures, to form a highly reactive 2-lithiothiophene species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups at the 2-position. 2-Bromothiophene itself undergoes metalation-alkylation with various electrophiles to yield 5-alkylated 2-bromo products.[17][18]

Reactivity of the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

The 3-amino group is a powerful activating and ortho-, para-directing group. In the case of this compound, the positions ortho to the amino group are C2 and C4, and the para position is C5. Since the C2 position is already substituted with a bromine atom, electrophilic attack is expected to be directed primarily to the C4 and C5 positions. The high nucleophilicity of 3-aminothiophene leads to rapid reactions with a range of electrophiles in π-type SEAr reactions.[2]

Mechanism of Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate or σ-complex), followed by deprotonation to restore aromaticity.[19][20][21]

Gewald Aminothiophene Synthesis

While not a reaction of this compound itself, the Gewald reaction is a fundamental and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[22][23][24][25][26] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[22][24] Understanding this reaction is crucial for the synthesis of various aminothiophene precursors.

Gewald Reaction Mechanism Overview

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Quantitative Data Summary

| Reaction Type | Functional Group | Key Reagents | Typical Product | Reference |

| N-Acylation | 3-Amino | Acyl chloride, Base | N-Acyl-2-bromothiophen-3-amine | N/A |

| Diazotization | 3-Amino | NaNO₂, Strong acid | Thiophene-3-diazonium salt | [3][4] |

| Suzuki-Miyaura Coupling | 2-Bromo | Boronic acid, Pd catalyst, Base | 2-Aryl-thiophen-3-amine | [6][7][8][9][10][11] |

| Buchwald-Hartwig Amination | 2-Bromo | Amine, Pd catalyst, Base | 2-(Amino)thiophen-3-amine | [12][13][14][15][16] |

| Electrophilic Substitution | Thiophene Ring | Electrophile | Substituted this compound | [2][19][20][21] |

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. The strategic manipulation of its functional groups—the nucleophilic amine, the versatile bromo substituent, and the electron-rich thiophene ring—provides medicinal and materials chemists with a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of the electronic properties and reaction mechanisms discussed in this guide is essential for harnessing the full synthetic potential of this valuable building block.

References

- C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). National Institutes of Health.

-

Gewald reaction. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020, January 15). The Journal of Organic Chemistry. Retrieved from [Link]

-

A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. (2018, August 9). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU. Retrieved from [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 15). PubMed. Retrieved from [Link]

-

2-Bromothiophene. (n.d.). PubChem. Retrieved from [Link]

-

Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

THIOPHENE AND ITS DERIVATIVES. (n.d.). download. Retrieved from [Link]

-

Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PubMed Central. Retrieved from [Link]

-

(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (n.d.). PubMed Central. Retrieved from [Link]

-

Nucleophilic Substitution of Thiophene Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. (n.d.). Sci-Hub. Retrieved from [Link]

-

Three component reaction for the synthesis of 3‐aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.). Google Patents.

-

Buchwald–Hartwig amination. (2024, January 1). In Wikipedia. Retrieved from [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Electrophilic aromatic substitution. (2024, January 10). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. (2021, February 21). YouTube. Retrieved from [Link]

-

14.2. Examples of electrophilic aromatic substitution. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

-

(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Electrophilic Aromatic Substitution | Organic Chemistry Lessons. (2021, March 26). YouTube. Retrieved from [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]